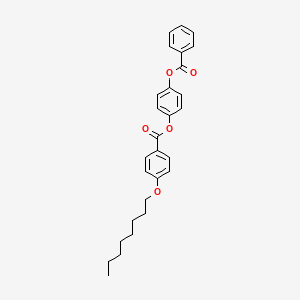![molecular formula C9H14N10O10 B14277076 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane CAS No. 177191-14-9](/img/structure/B14277076.png)
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane is a complex organic compound characterized by the presence of multiple azido and nitro functional groups.
Preparation Methods
The synthesis of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation and nitration reactions. Common reagents used in these reactions include sodium azide and nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The azido groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like tin hydrides and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of high-energy materials and explosives.
Biology: The compound’s azido groups make it useful in bioconjugation reactions for labeling biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane involves the interaction of its azido and nitro groups with various molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in materials science and bioconjugation .
Comparison with Similar Compounds
1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane can be compared with other azido and nitro compounds, such as:
1-Azido-4-methoxybenzene: This compound has a simpler structure with fewer functional groups, making it less reactive.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound is used in click chemistry but lacks the high energy content of this compound.
The uniqueness of this compound lies in its combination of multiple azido and nitro groups, which confer high energy and reactivity, making it suitable for specialized applications .
Properties
CAS No. |
177191-14-9 |
|---|---|
Molecular Formula |
C9H14N10O10 |
Molecular Weight |
422.27 g/mol |
IUPAC Name |
1-azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane |
InChI |
InChI=1S/C9H14N10O10/c10-14-12-5-8(16(20)21,17(22)23)1-3-28-7-29-4-2-9(18(24)25,19(26)27)6-13-15-11/h1-7H2 |
InChI Key |
XPPFPYSSZPVCBW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCCC(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])C(CN=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


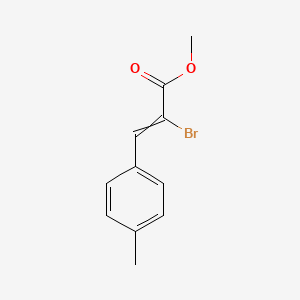

![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)


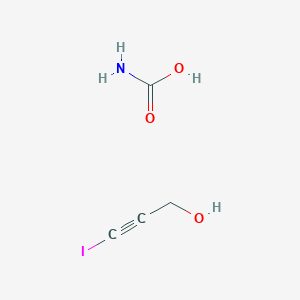
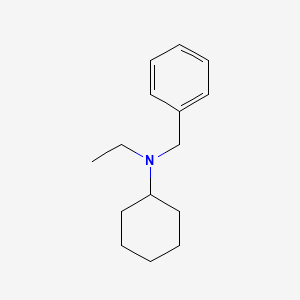
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
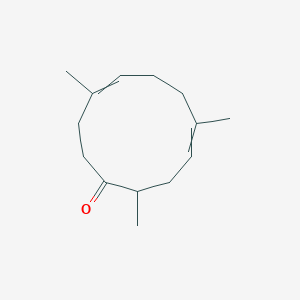
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)

